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Introduction
Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable small molecule

inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).

[1][2][3] Dysregulation of CDK activity is a hallmark of cancer, contributing to uncontrolled cell

proliferation and survival.[2] Fadraciclib's dual inhibitory action on CDK2, a key regulator of cell

cycle progression, and CDK9, which governs transcriptional regulation of critical survival

proteins, presents a promising therapeutic strategy for a variety of malignancies.[2][4] These

notes provide an overview of Fadraciclib's mechanism of action, quantitative data on its

efficacy in various cancer models, and detailed protocols for its application in preclinical

research.

Mechanism of Action
Fadraciclib exerts its anti-cancer effects primarily through the potent and selective inhibition of

CDK2 and CDK9.[1][2]

Inhibition of CDK9 and Transcriptional Regulation: The predominant mechanism of action at

effective concentrations is the inhibition of CDK9.[1][4] CDK9 is a crucial component of the

positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-

terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position (pSer2).[1][4]

This phosphorylation is essential for the transcriptional elongation of many genes, including
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those encoding anti-apoptotic proteins and oncogenes. By inhibiting CDK9, Fadraciclib

prevents RNAP II-mediated transcription, leading to a rapid decrease in the levels of short-

lived and critical pro-survival proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and

the oncoprotein MYC.[1][2][4] The depletion of these key survival factors triggers rapid

apoptosis in cancer cells.[1][4]

Inhibition of CDK2 and Cell Cycle Control: Fadraciclib also inhibits CDK2, which in complex

with Cyclin E and Cyclin A, regulates the G1/S and S phase transitions of the cell cycle.[5]

Inhibition of CDK2 can lead to cell cycle arrest, typically in the G1 or G2/M phase, and in

some cancer cells, can induce a form of mitotic cell death known as "anaphase catastrophe".

[5][6][7]

The dual inhibition of both transcriptional and cell cycle CDKs results in a potent anti-tumor

effect across a range of cancer types.

Data Presentation
The following tables summarize the in vitro efficacy of Fadraciclib across various cancer cell

lines.

Table 1: Enzymatic Inhibition of Fadraciclib

Target IC50 (nM)

CDK2 5

CDK9 26

Data sourced from MedChemExpress and Selleck Chemicals.[3][6]

Table 2: Cellular IC50 Values of Fadraciclib in Cancer Cell Lines (72h treatment)
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Cancer Type Cell Line IC50 (µM)

Acute Myeloid Leukemia OCI-AML3 0.44 ± 0.01

Acute Myeloid Leukemia MOLM-13 0.25 ± 0.01

Acute Myeloid Leukemia MV4-11 0.52 ± 0.01

Breast Cancer Cal51 (TNBC) ≤ 0.4

Breast Cancer MDA-MB-468 (TNBC) ≤ 0.4

Breast Cancer HCC1954 (HER2+) ≤ 0.4

Colorectal Cancer
Patient-Derived Organoids

(Average)
2.65 ± 3.92

Uterine Serous Carcinoma
CCNE1-overexpressing

(Average)
0.124 ± 0.058

Uterine Serous Carcinoma
CCNE1-low expressing

(Average)
0.415 ± 0.118

Data compiled from multiple sources.[1][6][7][8] Note: TNBC stands for Triple-Negative Breast

Cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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